molecular formula C6H3BrN2O4 B094040 1-Bromo-3,5-dinitrobenzene CAS No. 18242-39-2

1-Bromo-3,5-dinitrobenzene

Cat. No.: B094040
CAS No.: 18242-39-2
M. Wt: 247 g/mol
InChI Key: OLDMYNWXIGPOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dinitrobenzene is an organic compound with the molecular formula C6H3BrN2O4. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a bromine atom and two nitro groups, respectively. This compound is known for its applications as an intermediate in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs .

Mechanism of Action

Target of Action

1-Bromo-3,5-dinitrobenzene is an organic compound that primarily targets the benzene ring in its action . The benzene ring is a crucial component in many biological molecules, and its modification can lead to significant changes in the function of these molecules .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of reactions, leading to the substitution of a hydrogen atom in the benzene ring with the bromine atom .

Biochemical Pathways

It is known that the compound can participate in reactions at the benzylic position . These reactions involve the removal of a hydrogen atom from the benzene ring, leading to the formation of a new compound .

Pharmacokinetics

It is known that the compound has a high lipophilicity, which suggests that it may be readily absorbed and distributed in the body . The compound is also slightly soluble in water, which could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. Given its mode of action, the compound could potentially alter the structure and function of molecules containing benzene rings . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its bioavailability and efficacy . Additionally, the compound should be stored in a cool, dry place in a tightly closed container to maintain its stability .

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzenes, a group to which 1-Bromo-3,5-dinitrobenzene belongs, can undergo reactions such as nucleophilic aromatic substitution of hydrogen . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Nitrobenzenes have been shown to cause skin irritation and serious eye irritation , suggesting that this compound may have similar effects on cells.

Molecular Mechanism

It is known that nitrobenzenes can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that this compound may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Nitrobenzenes are known to undergo various reactions, suggesting that this compound may be involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products like 3,5-dinitroaniline or 3,5-dinitrothiophenol.

    Reduction: Products like 3,5-diaminobromobenzene.

    Electrophilic Substitution: Products like 1,3,5-tribromobenzene

Scientific Research Applications

1-Bromo-3,5-dinitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene
  • 1-Bromo-2,4-dinitrobenzene
  • 1-Bromo-4-nitrobenzene

Comparison: 1-Bromo-3,5-dinitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. Compared to other dinitrobenzenes, the presence of the bromine atom at the 1-position enhances its utility in nucleophilic substitution reactions. The electron-withdrawing nature of the nitro groups makes it more reactive towards nucleophiles compared to mono-nitrobenzene derivatives .

Properties

IUPAC Name

1-bromo-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDMYNWXIGPOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864816
Record name 1-Bromo-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18242-39-2, 63460-06-0
Record name 1-Bromo-3,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18242-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,5-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1,3-dinitrobenzene (25 g, 0.149 mol) in concentrated sulfuric acid (100 ml) at 0° C. was added 1,3-dibromo-5,5-dimethylhydantoin (31.75 g, 0.111 mol, 0.75 eq) portionwise over a period of 30 min. The mixture was stirred for 12 at RT and quenched by the addition of crushed ice. The precipitate formed was filtered and was washed repeatedly with water to obtain white solid. The solid was dried under vacuum to give the product in 87% yield (32 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
31.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

m-Dinitrobenzene (5.0 g, 0.030 mol) was stirred in sulfuric acid (50 mL) and heated to 85° C. N-Bromosuccinimide (5.0 g, 0.030 mol) was added in portions over 1.5 hours while maintaining a temperature of 85° C. The cooled mixture was poured into ice water and the precipitate was collected, washed with water and recrystallized from methanol to give the desired compound (5.9 g, 80%). LCMS for C6H4BrN2O4 (M+H)+: m/z=248.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

1,3-Dinitrobenzene (25 g, 149 mmol) was dissolved in sulfuric acid (44.5 mL, 835 mmol) and NBS (31.8 g, 178 mmol) was added. The mixture was stirred at 60° C. for 2 days. The reaction was cooled to ambient temperature and the mixture was poured into ice water to form a precipitate. The product was collected by filtration, washed with water and hexanes to yield 35.1 g (142 mmol, 96%) of 1-bromo-3,5-dinitrobenzene as a beige solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44.5 mL
Type
reactant
Reaction Step One
Name
Quantity
31.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3,5-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3,5-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3,5-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3,5-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.